N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
“N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains a pyridine and a benzimidazole moiety . Pyridine is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar aromatic ring system, which contributes to the stability of the molecule . The presence of nitrogen in the ring can also introduce interesting properties, such as the ability to act as a ligand and bind to metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an aromatic ring often makes the compound relatively stable and less reactive than compounds with similar but non-aromatic structures .
Scientific Research Applications
Synthetic Applications and Mechanistic Insights
The functionalization reactions of carboxylic acids and their derivatives with diaminopyridine compounds have been explored for creating novel heterocyclic compounds. For instance, the synthesis of imidazo[1,5-a]pyridines demonstrates the versatility of these reactions in generating stable N-heterocyclic carbenes, which are crucial in catalysis and material science (Alcarazo et al., 2005). These findings highlight the potential of such compounds in the development of new catalysts and materials with unique properties.
Antimicrobial and Anticancer Properties
Research into imidazo[1,2-a]pyridine derivatives has shown significant antimycobacterial activity, offering a new direction for the treatment of infections caused by Mycobacterium tuberculosis. Compounds based on this scaffold, including those with various linkers and substituents, have been found to selectively inhibit the growth of this pathogen, underscoring the potential of imidazo[1,2-a]pyridine derivatives in developing new antimycobacterial therapies (Lv et al., 2017). Additionally, anticandidal activities of imidazopyridine derivatives against a range of Candida species have been investigated, further demonstrating the broad-spectrum antimicrobial potential of these compounds (Kaplancıklı et al., 2008).
Advancements in Material Science
The development of polymers and macrocycles incorporating imidazo[1,2-a]pyridine units illustrates the role of these compounds in material science. For example, the synthesis of polyamides and polycondensations with di- and tetraamino compounds showcases the utility of imidazo[1,2-a]pyridine derivatives in creating polymers with enhanced thermal stability and unique properties (Banihashemi & Eghbali, 1976). These materials are of interest for various applications, including high-performance polymers and advanced composite materials.
Catalytic Applications
The use of imidazo[1,5-a]pyridine-based N-heterocyclic carbenes in catalysis, particularly in reactions involving CO2 and C-H activation, has been a significant area of research. These carbenes have been shown to facilitate efficient catalytic processes, such as the direct C-H carboxylation of benzoxazole with CO2, indicating the potential of these compounds in developing environmentally friendly catalytic processes (Park et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-pyridin-4-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-10-3-5-14-6-4-10)9-1-2-11-12(7-9)16-8-15-11/h3-6,8-9H,1-2,7H2,(H,15,16)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGZWSZFZNCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NC3=CC=NC=C3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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